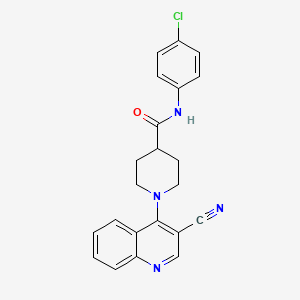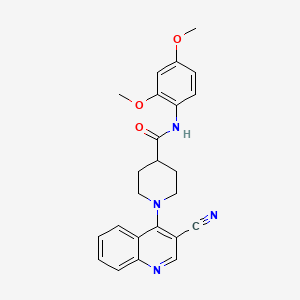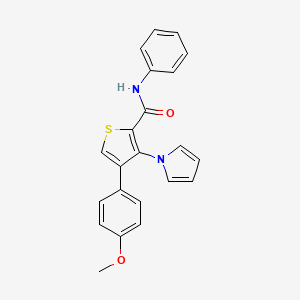
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide (NCPC) is a synthetic compound that has been used in a number of scientific research applications. NCPC has been used to study the physiological and biochemical effects of its mechanism of action, as well as its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has been used in a number of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has also been used to study the effects of its metabolites on the central nervous system and its potential therapeutic applications. This compound has been used to study the effects of its metabolites on the cardiovascular system and its potential therapeutic applications. This compound has been used to study the effects of its metabolites on the endocrine system and its potential therapeutic applications.
Wirkmechanismus
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is thought to act through a number of mechanisms. This compound is thought to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor. This compound is also thought to act as an agonist at the 5-hydroxytryptamine (5-HT) receptor, a type of G-protein coupled receptor. This compound is also thought to act as an agonist at the alpha-1 adrenergic receptor, a type of G-protein coupled receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to have anticonvulsant and anxiolytic effects in animal models. This compound has also been shown to have anti-inflammatory and anti-hyperalgesic effects in animal models. This compound has been shown to have neuroprotective effects in animal models of stroke. This compound has also been shown to have antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has a number of advantages and limitations for lab experiments. This compound is relatively easy to synthesize, making it a convenient compound for lab experiments. This compound is also relatively stable, making it suitable for long-term storage in the laboratory. This compound is also relatively non-toxic, making it safe to use in lab experiments. However, this compound has a low solubility in water, making it difficult to dissolve in aqueous media.
Zukünftige Richtungen
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has potential for a number of future directions. This compound could be further studied to investigate its effects on the cardiovascular system and its potential therapeutic applications. This compound could also be studied to investigate its effects on the endocrine system and its potential therapeutic applications. This compound could also be studied to investigate its effects on the immune system and its potential therapeutic applications. This compound could also be studied to investigate its effects on the gastrointestinal system and its potential therapeutic applications. This compound could also be studied to investigate its effects on the reproductive system and its potential therapeutic applications. This compound could also be studied to investigate its effects on the musculoskeletal system and its potential therapeutic applications. This compound could also be studied to investigate its effects on the nervous system and its potential therapeutic applications. This compound could also be studied to investigate its effects on the respiratory system and its potential therapeutic applications. This compound could also be studied to investigate its effects on the integumentary system and its potential therapeutic applications. This compound could also be studied to investigate its effects on the renal system and its potential therapeutic applications. This compound could also be studied to investigate its effects on the endocrine system and its potential therapeutic applications. This compound could also be studied to investigate its effects on the metabolic system and its potential therapeutic applications. Finally, this compound could be studied to investigate its potential as a drug delivery system.
Synthesemethoden
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide can be synthesized through a number of methods, including a three-step synthesis route. The first step involves the reaction of 4-chlorophenylmagnesium bromide with 3-cyanoquinoline in the presence of a catalytic amount of a base. This reaction yields an intermediate, which is then reacted with piperidine-4-carboxamide in the presence of a base to form this compound. The reaction is carried out in aqueous media at temperatures of around 80-100 °C.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c23-17-5-7-18(8-6-17)26-22(28)15-9-11-27(12-10-15)21-16(13-24)14-25-20-4-2-1-3-19(20)21/h1-8,14-15H,9-12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXQFXLQSVNQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6580896.png)

![1-(3-cyano-6-methylquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B6580927.png)
![7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580940.png)
![5-[(4-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580946.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6580949.png)
![7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6580956.png)
![1-(4-benzylpiperidin-1-yl)-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B6580959.png)
![N-[(2-fluorophenyl)methyl]-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B6580964.png)
![1-ethyl-6-fluoro-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6580967.png)

![ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate](/img/structure/B6580985.png)

![1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(3-methylphenyl)piperazine](/img/structure/B6581006.png)